4-methoxy-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide
Description
The compound 4-methoxy-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide features a triazolothiazole core fused with a sulfonamide group and methoxy/methyl substituents. Its structure includes:
- A [1,2,4]triazolo[3,2-b][1,3]thiazole scaffold, known for aromatic stability and pharmacological relevance .
- A sulfonamide moiety, which often confers antimicrobial and anti-inflammatory properties in related compounds .
This combination of functional groups positions the compound as a candidate for diverse biological activities, though its specific profile requires comparison with analogs.
Properties
IUPAC Name |
4-methoxy-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-14-13-18(9-10-19(14)30-4)32(27,28)23-12-11-20-15(2)26-22(31-20)24-21(25-26)16-5-7-17(29-3)8-6-16/h5-10,13,23H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJGCECMTBMOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring. This can be achieved by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Formation of the Thiazole Ring: The next step involves the cyclization of the triazole intermediate with a thioamide or thiourea derivative to form the triazolothiazole core.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the sulfonamide group can produce the corresponding amine.
Scientific Research Applications
4-methoxy-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazolothiazole core is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s substituents (methoxy, methyl, sulfonamide) distinguish it from structurally related triazolothiazoles. Key comparisons include:
Key Observations :
- Methoxy vs. Methylthio : The target’s methoxy groups likely increase solubility compared to methylthio analogs (e.g., 7a, 7b), which are more lipophilic .
- Sulfonamide vs.
- Fluorine Substitution : Fluorinated analogs () exhibit lower LogP, suggesting the target’s methoxy groups balance lipophilicity for membrane permeability.
Critical Differences :
- The target’s dual methoxy groups may require protective group strategies during synthesis, increasing complexity compared to methyl or chloro analogs .
- Tautomerism observed in triazole-thiones () is less likely in the target due to its sulfonamide stabilization .
Quantitative Similarity Analysis
Using Tanimoto coefficients (), the target’s similarity to active compounds was assessed:
| Reference Compound | Similarity Index (Tanimoto) | Overlapping Features |
|---|---|---|
| Aglaithioduline () | ~70% | Aromatic rings, sulfonamide |
| SAHA () | ~65% | Hydrophobic substituents |
| 7b () | ~80% | Triazolothiazole core, methyl |
Biological Activity
The compound 4-methoxy-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiparasitic properties based on available research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Methoxy groups : Contribute to lipophilicity and may enhance biological activity.
- Triazole and thiazole rings : Known for their diverse pharmacological profiles.
- Sulfonamide moiety : Commonly associated with antibacterial properties.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole rings often exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that related compounds demonstrate effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
- The presence of bulky hydrophobic groups in similar compounds has been linked to increased antimicrobial efficacy due to enhanced membrane penetration .
Anticancer Activity
The anticancer potential of the compound has been explored through various studies:
- Compounds with similar structural features have been tested against multiple cancer cell lines, including lung (A549) and colon (HT-29) cancer cells. Results suggest a dose-dependent inhibition of cell proliferation .
- Mechanisms of action may involve the induction of apoptosis and inhibition of cell cycle progression, which are common pathways exploited by anticancer agents .
Antiparasitic Activity
The sulfonamide group is well-documented for its antiparasitic effects:
- Related compounds have shown promising results against protozoan parasites such as Trypanosoma cruzi, with significant reductions in parasite viability observed at micromolar concentrations .
- The mechanism may involve interference with metabolic pathways critical for parasite survival.
Case Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
